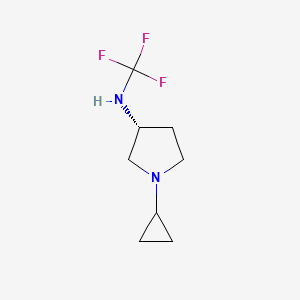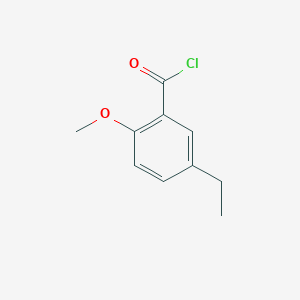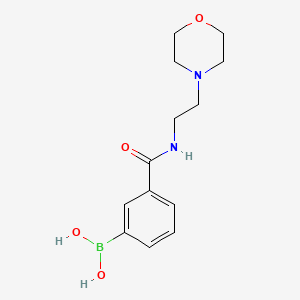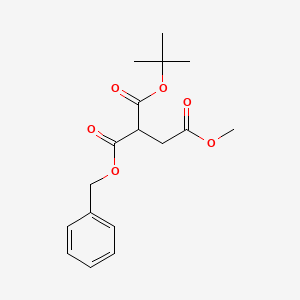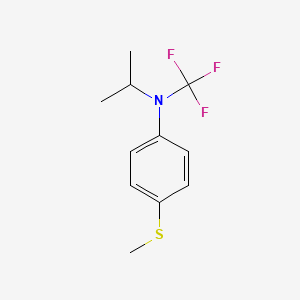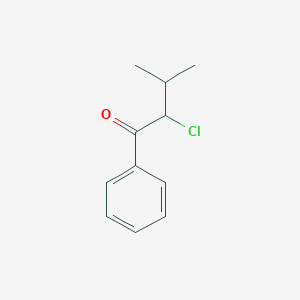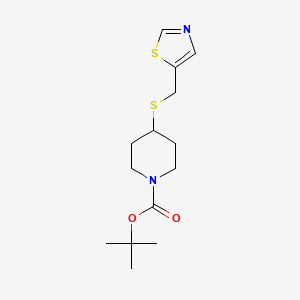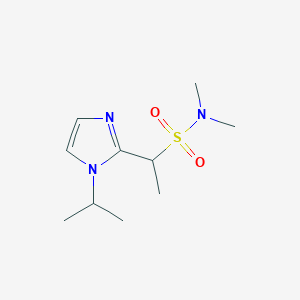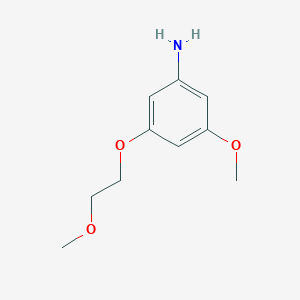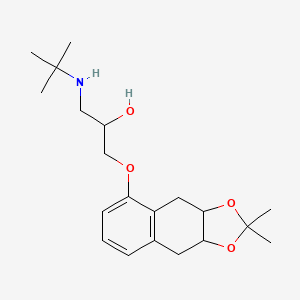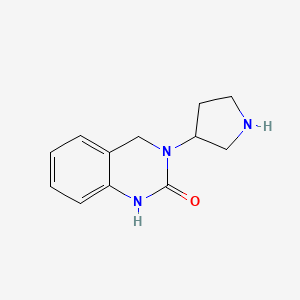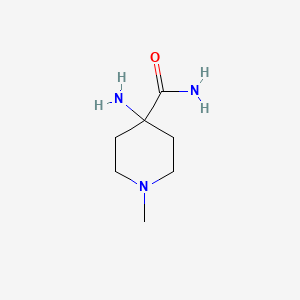
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butyl group, two hydroxyl groups, and a trimethylimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one typically involves the cyclization of N-(alkoxycarbonyl) derivatives of 2-methyl-2-methylaminopropanol oxime. This process is carried out under alkaline conditions, often using phosphorus pentoxide as a dehydrating agent . The reaction conditions are carefully controlled to ensure the formation of the desired imidazolidinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation under reduced pressure to remove solvents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazolidinone core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydroxy-1,5,5-trimethylimidazolidin-2-one
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness: 1-Butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one is unique due to its butyl group and specific hydroxylation pattern, which confer distinct chemical and biological properties compared to similar compounds. These features make it particularly valuable in applications requiring precise molecular interactions and specific reactivity .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-butyl-3,5-dihydroxy-4,4,5-trimethylimidazolidin-2-one |
InChI |
InChI=1S/C10H20N2O3/c1-5-6-7-11-8(13)12(15)9(2,3)10(11,4)14/h14-15H,5-7H2,1-4H3 |
InChI-Schlüssel |
MITNJEHCDLPYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)N(C(C1(C)O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


